(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
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Description
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate is a useful research compound. Its molecular formula is C39H67N5O8 and its molecular weight is 734 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification
Synthesis of Bifunctional Chelating Agents : Knoer et al. (2007) described the synthesis of novel bifunctional poly(amino carboxylate) chelating agents based on 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which allows chemoselective attachment to functionalized biomolecules. This methodology enables site-specific labeling of biomolecules via click reactions (Knoer et al., 2007).
Development of Novel Synthesis Approaches : Mishra et al. (1996) reported an efficient method for synthesizing polyaza macrocyclic bifunctional chelating agents, demonstrating a higher yield compared to previous methods (Mishra et al., 1996).
Stability and Characterization
Stability Constants Evaluation : Anderegg et al. (2005) conducted a critical evaluation of stability constants of metal complexes of complexones, including DOTA, which is crucial for biomedical and environmental applications (Anderegg et al., 2005).
Synthesis and Characterization of Chelating Agents : Jagadish et al. (2011) focused on the synthesis and characterization of intermediates used in preparing DO3A and DOTA metal chelators, contributing to the understanding of these compounds' properties (Jagadish et al., 2011).
Medical and Biological Applications
Asymmetric Synthesis for MRI Contrast Agents : Levy et al. (2009) developed a multigram asymmetric synthesis process for a chiral tetraazamacrocycle, a key intermediate in manufacturing an MRI candidate (Levy et al., 2009).
Synthesis for Radioimmunotherapy : Peterson et al. (1999) developed a method for functionalizing peptides with DOTA for radioimmunotherapy applications, demonstrating the versatility of these compounds in medical applications (Peterson et al., 1999).
Properties
IUPAC Name |
tert-butyl 2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O8/c1-36(2,3)49-32(45)25-41-17-18-42(26-33(46)50-37(4,5)6)21-22-44(28-35(48)52-39(10,11)12)31(23-29-13-15-30(40)16-14-29)24-43(20-19-41)27-34(47)51-38(7,8)9/h13-16,31H,17-28,40H2,1-12H3/t31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRXEQDSGLUSBS-HKBQPEDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(C(CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN([C@H](CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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